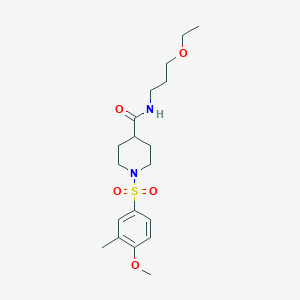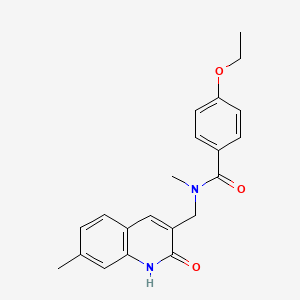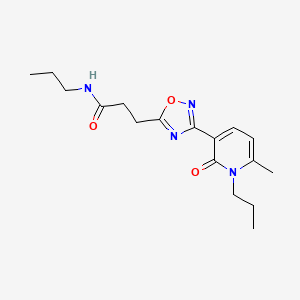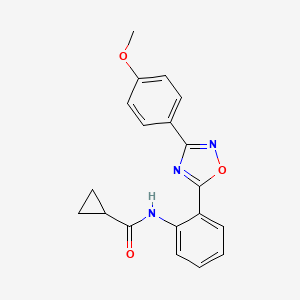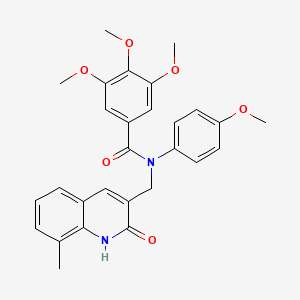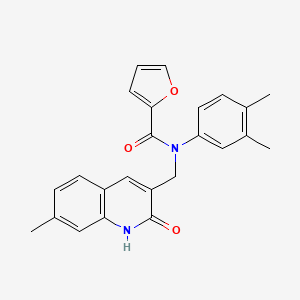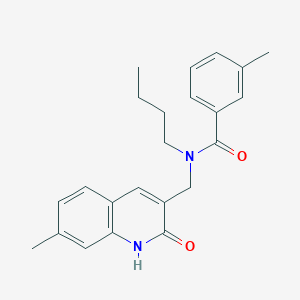
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been developed as a potential anticancer drug. It acts by inhibiting the activity of a protein called Bloom helicase, which is involved in DNA repair and replication.
作用機序
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide acts by inhibiting the activity of Bloom helicase, a protein that is overexpressed in many types of cancer. Bloom helicase is involved in DNA repair and replication, and its inhibition leads to DNA damage and cell death. This compound has been shown to bind to the ATP-binding site of Bloom helicase, thereby blocking its activity. This results in the accumulation of DNA damage and the activation of cell death pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also inhibits the activity of other DNA helicases, such as RECQ1 and WRN, which are involved in DNA repair and replication. This compound has been shown to have minimal toxicity in normal cells, indicating its selectivity for cancer cells.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments, including its well-established synthesis method, its potent anticancer activity, and its selectivity for cancer cells. However, there are also some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on DNA repair and replication pathways.
将来の方向性
There are several future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of Bloom helicase, which could have even greater anticancer activity. Another direction is the investigation of the effects of this compound on other DNA repair and replication pathways, and its potential synergy with other anticancer agents. Finally, the development of new methods for the delivery of this compound in vivo could enhance its therapeutic potential.
合成法
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves several chemical reactions, starting from commercially available starting materials. The key steps include the formation of a quinoline ring, the attachment of a benzamide group, and the introduction of a butyl chain. The final product is obtained as a white solid, which is purified by column chromatography. The synthesis of this compound has been reported in several scientific publications, and the procedure is well-established.
科学的研究の応用
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent anticancer activity against a variety of tumor types, including breast, ovarian, lung, and colon cancers. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-butyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-11-25(23(27)19-8-6-7-16(2)12-19)15-20-14-18-10-9-17(3)13-21(18)24-22(20)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDFJZKUIZIFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


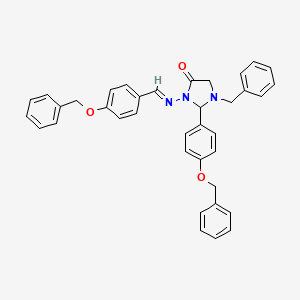
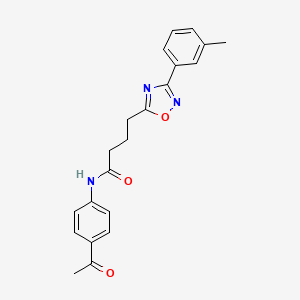


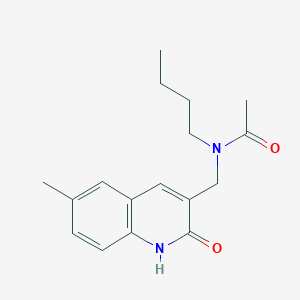
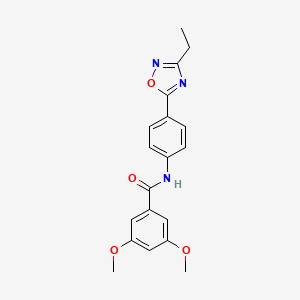
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
